molecular formula C15H10N4O B8706421 1-(3-Cyanophenyl)-3-(4-cyanophenyl)urea

1-(3-Cyanophenyl)-3-(4-cyanophenyl)urea

Cat. No. B8706421
M. Wt: 262.27 g/mol
InChI Key: NYZGNHFUJIBFKI-UHFFFAOYSA-N
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Patent
US05925635

Procedure details

m-Cyanoaniline (0.5 g, 3.38 mmol) and p-cyanophenylisocyanate (0.49 g, 3.38 mmol) were dissolved in dimethylformaide (8 ml) and triethylamine (1 ml). The reaction was stirred at ambient temperature under a nitrogen atmosphere for 24 h. The reaction was poured into water and extracted with ethyl acetate. The organic layer was washed with water (3×), brine, dried (MgSO4) and concentrated to give a amorphous solid. This was triturated to a crystalline white solid with ethyl ether. This solid was filtered and washed with ether to give N-(3-cyanophenyl)-N'-(4-cyanophenyl)urea as a white powder (0.92 g, mp 183-5° C.); LRMS (M+H)+ m/z 280, (M+NH4)+ m/z 297; 1H NMR (DMSO-d6): 9.32(s, 1H), 9.21(s, 1H), 7.97(s, 1H), 7.75-7.6(m, 5H), 7.55-7.4(m, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6])#[N:2].[C:10]([C:12]1[CH:17]=[CH:16][C:15]([N:18]=[C:19]=[O:20])=[CH:14][CH:13]=1)#[N:11].O>C(N(CC)CC)C>[C:1]([C:3]1[CH:4]=[C:5]([NH:6][C:19]([NH:18][C:15]2[CH:16]=[CH:17][C:12]([C:10]#[N:11])=[CH:13][CH:14]=2)=[O:20])[CH:7]=[CH:8][CH:9]=1)#[N:2]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(#N)C=1C=C(N)C=CC1
Name
Quantity
0.49 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)N=C=O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature under a nitrogen atmosphere for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water (3×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a amorphous solid
CUSTOM
Type
CUSTOM
Details
This was triturated to a crystalline white solid with ethyl ether
FILTRATION
Type
FILTRATION
Details
This solid was filtered
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)NC(=O)NC1=CC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: CALCULATEDPERCENTYIELD 103.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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